Mitomycin A

描述

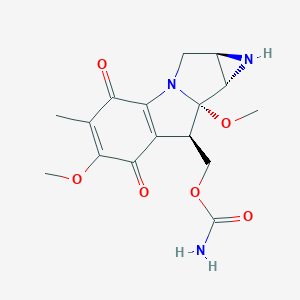

Mitomycin A is a member of the mitomycin family, which are aziridine-containing natural products isolated from the bacterium Streptomyces caespitosus or Streptomyces lavendulae . The mitomycin family includes this compound, mitomycin B, and mitomycin C. These compounds are known for their potent antibacterial and anticancer properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of mitomycin A involves the combination of 3-amino-5-hydroxybenzoic acid, D-glucosamine, and carbamoyl phosphate to form the mitosane core . The key intermediate, 3-amino-5-hydroxybenzoic acid, is synthesized via a series of enzymatic reactions starting from phosphoenolpyruvate and erythrose-4-phosphate . The mitosane core is then tailored by various enzymes, although the specific sequence and identity of these steps are not fully characterized .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

化学反应分析

Types of Reactions

Mitomycin A undergoes several types of chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .

科学研究应用

Cancer Treatment

Mitomycin A has been utilized in the treatment of various cancers, including:

- Breast Cancer : It is often combined with other chemotherapeutic agents like gemcitabine and vinblastine to enhance efficacy against metastatic breast cancer.

- Bladder Cancer : Studies have shown that this compound combined with Bacillus Calmette–Guerin (BCG) therapy improves outcomes for patients unresponsive to standard treatments, achieving a 50% progression-free survival rate .

- Lung Cancer : Research indicates that MMA may target mutations in pathways associated with aggressive tumor growth, particularly in lung cancers with KEAP1-NRF2 mutations .

- Gastric Cancer : this compound has been explored as a delivery system for photothermal therapy using gold nanorods to treat gastric tumors effectively .

Topical Applications in Surgery

This compound is also applied topically during surgical procedures to reduce scarring and promote healing:

- Otolaryngology : In laryngotracheal reconstruction, topical application of MMA has demonstrated reduced scar formation and improved airway patency in animal models. Controlled studies have shown significant reductions in postoperative granulation tissue when MMA is applied .

- Ophthalmology : Used to prevent scarring after glaucoma surgery, this compound has shown efficacy in reducing postoperative complications .

Infectious Disease Treatment

Recent studies have explored the use of this compound against antibiotic-resistant bacteria such as Acinetobacter baumannii. Research indicates that MMA can inhibit the growth of this pathogen effectively, showcasing its potential as an antimicrobial agent .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. In preclinical models, it has been shown to enhance motor function and reduce symptoms associated with Parkinson’s disease by improving dopamine release from stem cells .

Case Studies and Research Findings

作用机制

Mitomycin A exerts its effects by cross-linking the complementary strands of the DNA double helix, thereby inhibiting DNA synthesis and function . This cross-linking activity is facilitated by the aziridine ring present in the molecule . The compound is activated in vivo to a bifunctional and trifunctional alkylating agent, which binds to DNA and prevents cell division .

相似化合物的比较

Similar Compounds

Similar compounds to mitomycin A include:

- Mitomycin B

- Mitomycin C

- Porfiromycin

- Azinomycins

- FR-900482

- Maduropeptin

- Azicemicins

Uniqueness

This compound is unique due to its specific structure and the presence of the aziridine ring, which plays a crucial role in its biological activity. Unlike other similar compounds, this compound has a distinct set of functional groups that contribute to its potent antibacterial and anticancer properties .

生物活性

Mitomycin A is a potent antitumor antibiotic derived from the bacterium Streptomyces caespitosus. Its biological activity is primarily attributed to its ability to induce DNA cross-linking, leading to cell cycle arrest and apoptosis in cancer cells. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and associated case studies.

This compound functions by intercalating into DNA and forming covalent bonds with the guanine bases. This results in cross-linking between DNA strands, which prevents proper DNA replication and transcription. The following mechanisms have been identified:

- DNA Cross-Linking : this compound forms interstrand cross-links, disrupting the normal function of DNA and triggering cellular repair mechanisms that can lead to apoptosis if the damage is irreparable.

- Cell Cycle Arrest : The compound induces cell cycle arrest, particularly in the G2 phase, preventing cells from progressing to mitosis.

- Mitochondrial Targeting : Recent studies suggest that mitochondrial DNA may also be a target for this compound, leading to mitochondrial dysfunction and decreased ATP levels in treated cells .

Antitumor Activity

This compound has shown significant antitumor activity against various cancers, including:

- Gastric Cancer : Clinical studies have demonstrated its effectiveness as part of combination chemotherapy regimens for advanced gastric cancer.

- Breast Cancer : It has been utilized in neoadjuvant settings to reduce tumor size before surgical intervention.

Comparative Biological Activity

The following table summarizes the comparative biological activity of this compound and its analogs:

| Compound | Potency (IC50) | Mechanism of Action | Notable Effects |

|---|---|---|---|

| This compound | 0.1 µM | DNA cross-linking | Induces apoptosis in cancer cells |

| Mitomycin C | 0.5 µM | DNA cross-linking | Similar effects but less cardiotoxicity |

| Porfiromycin | 0.05 µM | DNA intercalation | More cardiotoxic than Mitomycin C |

Case Study 1: Hemolytic Uremic Syndrome

A notable case involved a patient with gastric cancer who developed hemolytic uremic syndrome after receiving Mitomycin C at a cumulative dose of 40 mg/m². Symptoms included pallor and hypertension, with laboratory findings indicating microangiopathic hemolytic anemia . This case highlights potential severe side effects associated with Mitomycin treatment.

Case Study 2: Renal Failure

Another case reported a patient who experienced renal failure without hemolysis five months after starting chemotherapy with Mitomycin. Histological examination revealed fibrin thrombi in glomeruli, emphasizing the need for monitoring renal function during treatment .

Research Findings

Recent studies have focused on repurposing this compound for antimicrobial applications against multidrug-resistant bacteria. Research indicates that it exhibits antibacterial properties, particularly against Gram-negative bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa at specific concentrations .

常见问题

Basic Research Questions

Q. What experimental models are most suitable for studying the DNA cross-linking mechanism of Mitomycin A?

- Methodological Answer : Use in vitro DNA-binding assays (e.g., agarose gel electrophoresis to detect interstrand cross-links) combined with UV-vis spectroscopy to quantify adduct formation. For cellular studies, employ human cancer cell lines (e.g., HeLa or MCF-7) treated with this compound, followed by comet assays to measure DNA damage . Preclinical toxicity assessments should include rodent models to evaluate bone marrow suppression and gastrointestinal toxicity, as these are critical endpoints for alkylating agents .

Q. How can researchers standardize dose-response relationships for this compound in cytotoxicity assays?

- Methodological Answer : Conduct dose-ranging studies using logarithmic concentrations (e.g., 0.1–100 µM) over 24–72 hours. Measure viability via ATP-based luminescence assays (e.g., CellTiter-Glo) and normalize results to untreated controls. Include positive controls (e.g., cisplatin) to validate assay sensitivity. Replicate experiments across multiple cell lines to account for tissue-specific variability .

Q. What analytical techniques are essential for characterizing this compound’s stability in experimental buffers?

- Methodological Answer : Perform high-performance liquid chromatography (HPLC) with UV detection at 360 nm (λmax for mitomycins) to monitor degradation under physiological conditions (pH 7.4, 37°C). Use mass spectrometry (LC-MS/MS) to identify breakdown products. Stability studies should report half-life and storage recommendations (e.g., −80°C in amber vials) .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s efficacy in hypoxic vs. normoxic tumor microenvironments?

- Methodological Answer : Design experiments comparing hypoxia-inducible factor (HIF-1α) activity under controlled oxygen levels (e.g., 1% O₂ for hypoxia). Use transcriptomic profiling (RNA-seq) to identify hypoxia-responsive genes affected by this compound. Reconcile discrepancies by validating results across multiple models (e.g., 3D spheroids, patient-derived xenografts) and applying meta-analysis frameworks to aggregate published data .

Q. What strategies optimize this compound’s selective targeting of cancer stem cells (CSCs) in heterogeneous tumors?

- Methodological Answer : Isolate CSCs via surface markers (e.g., CD44⁺/CD24⁻ in breast cancer) and treat with this compound in combination with CSC pathway inhibitors (e.g., Wnt/β-catenin or Notch inhibitors). Assess clonogenic survival and sphere-forming assays. Use single-cell RNA sequencing to map transcriptional changes and identify resistance mechanisms .

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling improve this compound dosing regimens in preclinical studies?

- Methodological Answer : Collect serial plasma/tissue samples after intraperitoneal or intravenous administration. Quantify this compound levels via LC-MS/MS and fit data to a two-compartment model using nonlinear mixed-effects software (e.g., NONMEM). Corrogate exposure metrics (AUC, Cmax) with toxicity (e.g., leukopenia) and efficacy (tumor regression) to define therapeutic windows .

Q. What statistical approaches resolve variability in this compound’s mutagenicity data across different assay systems?

- Methodological Answer : Apply Bayesian hierarchical models to integrate data from Ames tests, micronucleus assays, and chromosomal aberration studies. Report effect sizes with 95% confidence intervals instead of relying solely on p-values. Use sensitivity analyses to weigh studies by sample size and methodological rigor (e.g., OECD compliance) .

Q. Methodological Considerations for Data Reporting

- Reproducibility : Follow CONSORT or ARRIVE guidelines for in vivo studies, detailing randomization, blinding, and exclusion criteria .

- Data Contradictions : Use funnel plots to assess publication bias in meta-analyses and perform subgroup analyses by cell type, dose, or exposure duration .

- Ethical Compliance : For studies involving human-derived samples, document IRB approval and informed consent processes, aligning with Declaration of Helsinki principles .

属性

IUPAC Name |

[(4S,6S,7R,8S)-7,11-dimethoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)23-2)7(5-25-15(17)22)16(24-3)14-8(18-14)4-19(10)16/h7-8,14,18H,4-5H2,1-3H3,(H2,17,22)/t7-,8+,14+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFMSAFINFJTFH-NGSRAFSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318131 | |

| Record name | Mitomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red-violet solid; [Merck Index] | |

| Record name | Mitomycin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6181 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in organic solvents, SOL IN WATER, BENZENE, TOLUENE, TRICHLOROETHYLENE, NITROBENZENE & MANY ORG SOLVENTS; PRACTICALLY INSOL IN XYLENE, CARBON TETRACHLORIDE, CARBON DISULFIDE, PETROLEUM ETHER, LIBROIN, CYCLOHEXANE | |

| Record name | MITOMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

RED-VIOLET CRYSTALS FROM ACETONE + CARBON TETRACHLORIDE | |

CAS No. |

4055-39-4 | |

| Record name | Mitomycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4055-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004055394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MITOMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TMG6FJHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MITOMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3418 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。